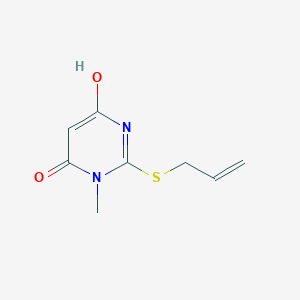![molecular formula C17H19N3O2 B6072040 2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B6072040.png)
2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit inhibitory activities against certain enzymes . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes
Result of Action
Compounds with similar structures have been found to exhibit various biological activities
Análisis Bioquímico
Biochemical Properties
2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical processes and developing therapeutic agents .
Cellular Effects
The effects of 2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate signaling pathways that are crucial for cell growth, differentiation, and apoptosis. Additionally, it has been shown to alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions. These effects highlight the compound’s potential as a research tool and therapeutic agent .
Molecular Mechanism
At the molecular level, 2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound may degrade into different metabolites, which can have varying effects on cells. Additionally, prolonged exposure to the compound can lead to changes in cellular responses, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism. Studying these metabolic pathways provides insights into the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one within cells and tissues are critical for understanding its effects. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are essential for determining the compound’s bioavailability and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function. Understanding the subcellular localization provides insights into the compound’s mechanism of action and its potential therapeutic applications .
Propiedades
IUPAC Name |
2-(4-methoxyanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2)8-14-13(15(21)9-17)10-18-16(20-14)19-11-4-6-12(22-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYXVIMEYVIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,3-trifluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6071977.png)
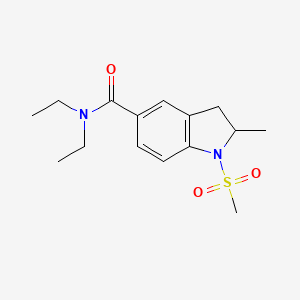
![[3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6071992.png)
![methyl {6-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6072000.png)
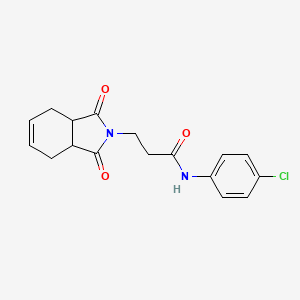
![3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide](/img/structure/B6072008.png)
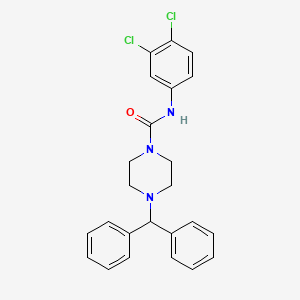
![3-[1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6072022.png)
![5-(4-methoxyphenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6072029.png)
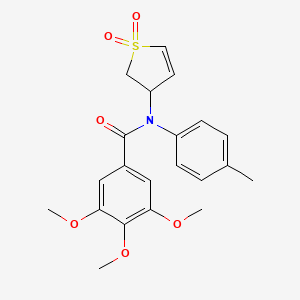
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-thienyl)acetamide](/img/structure/B6072033.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6072054.png)
